An In-depth Technical Guide to the Physical and Chemical Properties of 6-chloro-5-iodo-3-nitropyridin-2-amine
An In-depth Technical Guide to the Physical and Chemical Properties of 6-chloro-5-iodo-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-5-iodo-3-nitropyridin-2-amine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of chloro, iodo, nitro, and amino substituents on the pyridine core, make it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its known physical and chemical properties, methodologies for its characterization, and insights into its reactivity. The content herein is intended to serve as a foundational resource for researchers utilizing this compound in their work.
Molecular Identity and Physical Properties
6-chloro-5-iodo-3-nitropyridin-2-amine is a solid organic compound with the molecular formula C₅H₃ClIN₃O₂ and a molecular weight of 299.45 g/mol .[1][2] Its identity is unambiguously confirmed by its CAS Registry Number: 790692-90-9.[1][2]
Structural Information
The molecular structure of 6-chloro-5-iodo-3-nitropyridin-2-amine is characterized by a pyridine ring substituted with four different functional groups.
Table 1: Structural and Identification Details
| Parameter | Value | Reference |
| IUPAC Name | 6-chloro-5-iodo-3-nitropyridin-2-amine | |
| CAS Number | 790692-90-9 | [1][2] |
| Molecular Formula | C₅H₃ClIN₃O₂ | [1][2] |
| Molecular Weight | 299.45 g/mol | [1][2] |
| SMILES | C1=C(C(=NC(=C1I)Cl)N)[O-] | [2] |
| MDL Number | MFCD27938906 | [2] |
Physicochemical Properties
Detailed experimental data for the physical properties of 6-chloro-5-iodo-3-nitropyridin-2-amine, such as melting point, boiling point, and solubility, are not extensively reported in publicly available literature. However, data for structurally related compounds can provide useful estimations. For instance, the related compound 6-chloro-5-nitropyridin-2-amine has a reported melting point of 188 °C and a boiling point of 393.6 °C at 760 mmHg. It is important to note that the presence of the larger iodine atom in the target compound will influence its intermolecular forces and, consequently, its physical properties.
The solubility of halogenated nitropyridines is generally low in water but higher in common organic solvents. For example, 2-amino-5-chloropyridine exhibits moderate solubility in water and greater solubility in alcohols like ethanol and methanol.[3] It is anticipated that 6-chloro-5-iodo-3-nitropyridin-2-amine will follow a similar trend, with good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
This compound is known to be stable under recommended storage conditions, which include being kept in a dark place under an inert atmosphere at temperatures between 2-8°C.[2]
Chemical Properties and Reactivity
The chemical reactivity of 6-chloro-5-iodo-3-nitropyridin-2-amine is dictated by the interplay of its electron-withdrawing nitro group and halogen substituents, and the electron-donating amino group. The pyridine ring is electron-deficient, which, coupled with the strong electron-withdrawing nature of the nitro group, makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The chlorine atom at the 6-position is activated towards nucleophilic displacement. This is a common feature in nitropyridine chemistry, where a halogen ortho or para to a nitro group is a good leaving group.[4][5] The amino group at the 2-position can direct incoming electrophiles and also participate in a variety of coupling reactions. The iodine atom at the 5-position is also a potential site for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, providing a powerful tool for carbon-carbon bond formation.
The nitro group can be reduced to an amino group, which opens up further synthetic possibilities, such as the formation of diamino-pyridines that can be used to construct fused heterocyclic systems.[6]
Figure 1: Key reaction pathways for 6-chloro-5-iodo-3-nitropyridin-2-amine.
Experimental Protocols: Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic strategy could start from 2-amino-6-chloropyridine, involving sequential nitration and iodination. The regioselectivity of these steps would be critical and require careful optimization of reaction conditions.
Figure 2: A proposed synthetic workflow for 6-chloro-5-iodo-3-nitropyridin-2-amine.
Characterization Methodology: A Template for Analysis
Due to the lack of published spectra for the title compound, the following protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are provided as templates, based on methodologies for structurally similar compounds. These should serve as a starting point for method development.
NMR spectroscopy is an essential technique for the structural elucidation of 6-chloro-5-iodo-3-nitropyridin-2-amine.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the proton on the pyridine ring and a broad singlet for the amino protons. The chemical shift of the ring proton will be influenced by the surrounding electron-withdrawing groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
HPLC is a crucial technique for assessing the purity of 6-chloro-5-iodo-3-nitropyridin-2-amine. A reversed-phase method with UV detection is generally suitable for this class of compounds.
Step-by-Step Protocol for HPLC Analysis:
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase or acetonitrile) and dilute to an appropriate concentration for analysis.
-
Chromatographic Conditions: Set a suitable flow rate (e.g., 1.0 mL/min) and column temperature. The detection wavelength should be chosen based on the UV absorbance maximum of the compound.
-
Data Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity by calculating the peak area percentage.
Safety and Handling
6-chloro-5-iodo-3-nitropyridin-2-amine is classified with the GHS signal word "Warning".[2] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
The unique substitution pattern of 6-chloro-5-iodo-3-nitropyridin-2-amine makes it a valuable intermediate in several areas of chemical research:
-
Pharmaceutical Synthesis: As a scaffold for the development of novel kinase inhibitors and other biologically active molecules.[7] The various functional groups allow for the introduction of diverse pharmacophores.
-
Agrochemicals: As a building block for the synthesis of new pesticides and herbicides.
-
Materials Science: For the creation of specialty chemicals and functional materials where its electronic properties can be exploited.
Conclusion
6-chloro-5-iodo-3-nitropyridin-2-amine is a key synthetic intermediate with considerable potential in various fields of chemical science. While detailed experimental data on its physical properties are not widely published, its chemical reactivity is predictable based on the principles of pyridine chemistry. This guide provides a foundational understanding of this compound, offering practical insights and methodologies to aid researchers in its safe and effective use. Further research to fully characterize its physical and spectroscopic properties would be a valuable contribution to the chemical community.
References
- Pourayoubi, M., Valmoozi, A. A. E., & Ghadimi, S. (2011). A redetermination of 2-amino-5-chloropyridine at 100 K. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2874.
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ChemWhat. (n.d.). 6-Chloro-5-iodo-3-nitropyridin-2-amine CAS#: 790692-90-9. Retrieved from [Link]
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AiFChem. (n.d.). 6-Chloro-5-iodo-3-nitropyridin-2-amine 95%. Retrieved from [Link]
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No-IP. (n.d.). 6-Chloro-5-Iodo-3-Nitropyridin-2-Amine: A Versatile Organic Compound. Retrieved from [Link]
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Ivy Fine Chemicals. (n.d.). 6-Chloro-5-iodo-3-nitropyridin-2-amine [CAS: 790692-90-9]. Retrieved from [Link]
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MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
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MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]
- Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
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PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]
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European Patent Office. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]
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MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]
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MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]
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